Aqueous Solubility vs. Unsubstituted β-Phenylalanine
The introduction of the meta-tert-butoxyphenyl group significantly alters the aqueous solubility of the β-amino acid scaffold. The target compound, 3-Amino-3-(3-tert-butoxyphenyl)propanoic acid, exhibits an aqueous solubility of 38 μg/mL . This is a marked decrease compared to the unsubstituted analog, 3-Amino-3-phenylpropanoic acid (DL-β-Phenylalanine), which is reported as 'soluble' in water with an estimated solubility of 8649 mg/L at 25°C [1]. The substantial reduction in solubility is a critical parameter for designing experiments involving aqueous buffers or biological media, requiring specific formulation strategies such as the use of co-solvents (e.g., DMSO) for the target compound, which are not necessary for the more soluble parent analog.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 38 μg/mL |
| Comparator Or Baseline | 3-Amino-3-phenylpropanoic acid: 8649 mg/L (estimated) at 25°C; 'soluble' |
| Quantified Difference | Approximately 227,600-fold lower solubility for the target compound based on the estimated value |
| Conditions | Aqueous media; solubility assays (target compound); estimated from Log Kow (comparator) |
Why This Matters
This stark difference in aqueous solubility is a critical factor for researchers planning in vitro assays, in vivo studies, or formulation development; it mandates distinct handling and solubilization protocols, directly impacting procurement decisions based on intended experimental design.
- [1] The Good Scents Company. 3-Amino-3-phenylpropanoic acid. Water Solubility Estimate from Log Kow (WSKOW v1.42). View Source
